Desloratadine-d1 N-Oxide

Description

Historical Development and Significance in Pharmacochemistry

The development of Desloratadine-d1 N-Oxide emerged from the broader evolution of antihistamine research and the growing recognition of metabolite identification in drug development. The compound's genesis can be traced to the systematic investigation of desloratadine metabolism, where researchers identified N-oxide formation as a significant biotransformation pathway. This discovery was particularly significant because it revealed an uncommon metabolic route involving the formation of aromatized N-oxide compounds, which represented a relatively rare occurrence in drug metabolism studies. The identification of five distinct metabolites of desloratadine, including the N-oxide form designated as M4, highlighted the complexity of antihistamine biotransformation and established the foundation for developing isotopically labeled analogs.

The pharmacochemical significance of this compound extends beyond simple metabolite identification to encompass broader implications for pharmaceutical analysis and drug development. The compound represents a convergence of several important trends in modern medicinal chemistry, including the use of stable isotope labeling for analytical purposes and the recognition of metabolite characterization as a critical component of drug safety and efficacy evaluation. The development of deuterated versions of pharmaceutical compounds has become increasingly important for pharmacokinetic studies, as these analogs provide internal standards that closely mimic the behavior of parent compounds while offering distinct mass spectrometric signatures. The incorporation of deuterium into the Desloratadine N-Oxide structure exemplifies this approach, creating a compound that maintains the essential chemical and biological properties of the unlabeled metabolite while providing enhanced analytical capabilities.

The strategic importance of this compound in pharmacochemistry also reflects the evolution of regulatory expectations regarding metabolite identification and characterization. Modern drug development requires comprehensive understanding of all significant metabolic pathways, and the availability of isotopically labeled metabolite standards has become essential for meeting these requirements. The compound serves as a critical tool for validating analytical methods, conducting pharmacokinetic studies, and ensuring the accuracy of metabolite quantification in biological samples. This role has become increasingly important as regulatory agencies have emphasized the need for thorough metabolite profiling in both preclinical and clinical phases of drug development.

Chemical Nomenclature and Structural Classification

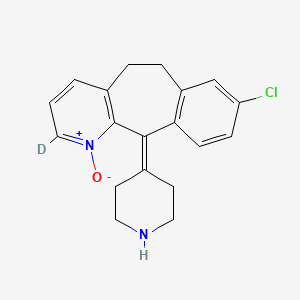

This compound possesses a systematic nomenclature that reflects its complex tricyclic structure and the specific modifications that distinguish it from related compounds. The official chemical name, 13-chloro-2-(piperidin-4-ylidene)(5-²H)-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-4-ium-4-olate, precisely describes the molecular architecture including the deuterium substitution and the N-oxide functional group. This nomenclature follows International Union of Pure and Applied Chemistry conventions while incorporating the specific stereochemical and isotopic designations that characterize the compound. The systematic name reveals the presence of a chlorine substituent at position 13, a piperidinylidene group at position 2, and the critical deuterium atom at position 5, along with the quaternary nitrogen oxide that defines the compound's unique chemical identity.

The structural classification of this compound places it within the broader category of tricyclic antihistamine derivatives, specifically as a member of the benzocycloheptapyridine family. The compound's molecular framework consists of a fused ring system that combines benzene, cycloheptene, and pyridine moieties, creating a rigid three-dimensional structure that is characteristic of second-generation antihistamines. The presence of the N-oxide functional group represents a significant structural modification that alters the electronic properties of the molecule while maintaining the overall geometric constraints of the tricyclic system. This structural classification is further refined by the specific substitution pattern, including the chlorine atom and the deuterium label, which together define the compound's unique position within the broader family of antihistamine metabolites.

The Chemical Abstracts Service registry number 1794817-18-7 serves as the definitive identifier for this compound, distinguishing it from closely related compounds and ensuring precise communication within the scientific community. This registration system provides a standardized method for tracking and referencing the compound across various databases and publications, facilitating accurate information exchange and preventing confusion with structural analogs. The molecular formula C₁₉H₁₈DClN₂O encapsulates the elemental composition while explicitly indicating the presence of deuterium, and the molecular weight of 327.83 Daltons reflects the mass contribution of all constituent atoms including the deuterium isotope.

Relationship to Parent Compound Desloratadine

This compound maintains a direct structural and metabolic relationship with its parent compound desloratadine, representing both a synthetic analog and a metabolically relevant derivative. Desloratadine itself serves as the active metabolite of loratadine and functions as a potent second-generation antihistamine with selective histamine H1 receptor antagonist properties. The transformation from desloratadine to its N-oxide form represents a significant metabolic pathway that involves the oxidation of the pyridine nitrogen, creating a zwitterionic species with altered pharmacological and physicochemical properties. This relationship is particularly important because it demonstrates how metabolic transformation can maintain the basic structural framework while introducing functional modifications that influence biological activity and analytical behavior.

The metabolic relationship between desloratadine and its N-oxide derivative has been extensively characterized through in vitro studies using rat liver microsomes, which identified the N-oxide as one of five major metabolites formed during desloratadine biotransformation. These studies revealed that N-oxide formation represents an uncommon but significant metabolic pathway, with the resulting compound designated as metabolite M4 in the established nomenclature system. The formation of this metabolite involves cytochrome P450-mediated oxidation, although the specific enzymes responsible for N-oxidation may differ from those involved in other metabolic pathways. This metabolic relationship provides important insights into the biodisposition of desloratadine and helps explain the pharmacokinetic profile observed in clinical studies.

The deuterium labeling in this compound represents a strategic modification that preserves the essential structural and metabolic characteristics of the parent compound while providing distinct analytical advantages. The deuterium atom is incorporated at a position that minimizes interference with the compound's biological properties while maximizing its utility as an analytical standard. This approach ensures that the labeled compound exhibits similar behavior to the natural metabolite in biological systems while providing the mass spectrometric differentiation necessary for accurate quantification. The deuterium kinetic isotope effect is typically minimal for this type of labeling, ensuring that the compound serves as an appropriate surrogate for the unlabeled metabolite in pharmacokinetic studies.

Physicochemical Properties and Molecular Identity

The physicochemical properties of this compound reflect the combined influence of its tricyclic antihistamine framework, the N-oxide functional group, and the deuterium substitution. The compound exhibits a melting point greater than 199°C with decomposition, indicating substantial thermal stability that is characteristic of rigid tricyclic structures. The predicted boiling point of 548.0 ± 50.0°C further demonstrates the compound's thermal robustness, although practical applications rarely involve such extreme temperatures. The density of 1.32 ± 0.1 grams per cubic centimeter reflects the compact molecular packing achieved by the tricyclic ring system and the presence of the chlorine substituent, which contributes significantly to the overall molecular mass.

The solubility profile of this compound demonstrates limited aqueous solubility with slight solubility in organic solvents including chloroform, dimethyl sulfoxide, and methanol. This solubility pattern is typical for lipophilic antihistamine compounds and reflects the balance between the hydrophobic tricyclic framework and the polar N-oxide functional group. The predicted acid dissociation constant (pKa) of 10.09 ± 0.20 indicates that the compound exists predominantly in its neutral form under physiological pH conditions, although the N-oxide moiety introduces zwitterionic character that influences its interaction with biological membranes and analytical systems. The compound's light sensitivity necessitates storage under amber conditions at minus 20°C under inert atmosphere to prevent photodegradation and maintain analytical integrity.

The molecular spectroscopic properties of this compound provide definitive identification criteria that distinguish it from related compounds. The incorporation of deuterium creates characteristic isotope shifts in nuclear magnetic resonance spectra, while the N-oxide functional group produces distinctive signals that confirm the oxidation state of the nitrogen atom. Mass spectrometric analysis reveals the expected molecular ion peak at mass-to-charge ratio 327.83, corresponding to the protonated molecular ion, with characteristic fragmentation patterns that reflect the tricyclic structure and the specific substitution pattern. These spectroscopic properties serve as fingerprints for compound identification and purity assessment, ensuring reliable analytical performance in pharmaceutical applications.

Properties

IUPAC Name |

13-chloro-5-deuterio-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2/i11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRQZDOHUHWANO-WORMITQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=[N+](C2=C(CCC3=C(C2=C4CCNCC4)C=CC(=C3)Cl)C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuteration of Desloratadine

Deuteration introduces a stable deuterium isotope at the desired position in the desloratadine structure. Two primary strategies are employed:

Isotopic Exchange During Synthesis

Deuterium incorporation often occurs during the final stages of desloratadine synthesis. For example, in the patented method described in CN113004245B, methyl desloratadine undergoes reaction with chloroethyl chloroformate in solvents like 1,2-dichloroethane at 80°C. Substituting protiated solvents (e.g., CH₃OH) with deuterated analogs (CD₃OD) at this stage facilitates H/D exchange at labile positions, yielding desloratadine-d1.

Deuterated Starting Materials

Alternative approaches use deuterium-labeled precursors. The synthesis of desloratadine-d1 from deuterated loratadine analogs via hydrolysis has been reported, though this method requires stringent control to avoid isotopic dilution.

Oxidation to N-Oxide

The oxidation step targets the piperidine nitrogen to form the N-Oxide moiety. Key methods include:

Peracid-Mediated Oxidation

Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C is widely used for selective N-oxidation. This method achieves >90% conversion within 4–6 hours, with minimal side reactions.

Hydrogen Peroxide Catalysis

Aqueous hydrogen peroxide (30%) in the presence of titanium silicalite catalysts enables efficient oxidation under mild conditions (50°C, 8 hours). This approach is favored in industrial settings due to lower costs and reduced environmental impact.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Optimal yields (85–92%) are achieved when reactions are conducted in aprotic solvents like dichloromethane or ethyl acetate at 25–50°C. Elevated temperatures (>60°C) risk over-oxidation or deuterium loss, particularly in protic solvents.

Purification and Isolation

Post-oxidation, the crude product is purified via:

-

Recrystallization : Methyl isobutyl ketone or ethyl acetate recrystallization removes unreacted starting material and byproducts, yielding >99% purity.

-

Chromatography : Preparative HPLC with C18 columns resolves N-Oxide isomers, critical for analytical reference standards.

Industrial-Scale Production

Continuous Flow Processes

Industrial synthesis employs packed-bed microreactors with immobilized catalysts (e.g., titanium silicalite) to enhance throughput. A typical setup involves:

Quality Control

Batch consistency is verified via:

-

HPLC-UV : Monitors deuterium incorporation (retention time: 8.2 min) and N-Oxide purity.

-

Mass Spectrometry : Confirms molecular weight (327.83 g/mol) and isotopic distribution.

Analytical Methods and Challenges

Deuterium Quantification

NMR spectroscopy (¹H and ²H) identifies deuterium position and isotopic purity (>98% d1). Challenges include minimizing proton-deuterium exchange during analysis, necessitating anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: Desloratadine-d1 N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent desloratadine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Higher oxidized forms of desloratadine.

Reduction: Desloratadine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Desloratadine-d1 N-Oxide has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of N-oxides in various chemical reactions.

Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.

Medicine: Explored for its potential therapeutic effects and as a tool to understand the metabolism of desloratadine.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Desloratadine-d1 N-Oxide exerts its effects primarily through its interaction with histamine H1 receptors. By competing with histamine for binding at these receptors, it prevents the typical allergic response. The N-oxide form may have different binding affinities and pharmacokinetics compared to the parent compound, which can influence its overall efficacy and duration of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, functional, and applicative differences between Desloratadine-d1 N-Oxide and related compounds:

Structural and Functional Differences

N-Oxide vs. N-Formyl Groups :

- Desloratadine N-Oxide and its deuterated form contain an N-oxide group, which increases polarity and influences receptor binding kinetics. In contrast, Desloratadine Related Compound F (N-formyl derivative) exhibits reduced H₁ receptor affinity due to steric hindrance from the formyl group .

- The N-oxide group in pyridine derivatives (e.g., Ethyl (2S,3R)-... N-Oxide) enhances solubility and reactivity, making it valuable in asymmetric synthesis .

Pharmacokinetic and Analytical Comparisons

Biological Activity

Desloratadine-d1 N-Oxide is a derivative of desloratadine, a second-generation antihistamine known for its selective H1-receptor antagonist activity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Desloratadine

Desloratadine is primarily used to treat allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria. It operates by blocking the H1 receptor, which prevents the effects of histamine, a key mediator in allergic responses. Desloratadine is characterized by its non-sedating properties due to its limited penetration into the central nervous system .

This compound, like its parent compound, exhibits antihistaminic properties by selectively antagonizing peripheral H1 receptors. This action leads to:

- Reduction in Allergic Symptoms : It alleviates symptoms such as nasal congestion, itching, and hives.

- Anti-inflammatory Effects : In vitro studies suggest that desloratadine inhibits the release of pro-inflammatory mediators including IL-4, IL-6, IL-8, and TNF-alpha-induced chemokines .

Pharmacokinetics

The pharmacokinetic profile of desloratadine includes:

- Absorption : Rapidly absorbed with a mean peak plasma concentration occurring approximately 3 hours post-administration.

- Half-Life : Approximately 27 hours, allowing for once-daily dosing.

- Protein Binding : High binding affinity (82-87%) to plasma proteins .

Experimental Studies

Research has indicated that derivatives like this compound may enhance certain biological activities compared to desloratadine. For instance:

- In Vitro Activity : Studies have shown that modifications in the molecular structure can lead to increased potency against histamine-induced responses in isolated tissues.

- Anti-inflammatory Mechanisms : Similar to desloratadine, this compound may modulate inflammatory pathways by affecting cytokine release and cell adhesion molecule expression.

Comparative Biological Activity Table

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| Desloratadine | H1-receptor antagonist | Reduces allergic symptoms; anti-inflammatory effects |

| This compound | H1-receptor antagonist; potential enhancements | Increased potency in inhibiting histamine responses |

Q & A

Q. What are the key stability considerations for Desloratadine-d1 N-Oxide in experimental settings?

- Methodological Answer : this compound is stable under recommended storage conditions (2–8°C, protected from moisture and light). However, it is incompatible with strong acids/alkalis, oxidizing/reducing agents, and may decompose under fire conditions, releasing toxic fumes . To ensure stability:

- Store in airtight containers with desiccants.

- Avoid exposure to high temperatures (>40°C) or direct sunlight.

- Monitor for discoloration or precipitate formation as indicators of degradation.

| Stability Parameter | Conditions to Avoid | Incompatible Materials |

|---|---|---|

| Thermal | >40°C | Strong acids/alkalis |

| Chemical | Oxidizing agents | Reducing agents |

| Environmental | Moisture, light | N/A |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks or respirators in poorly ventilated areas .

- Ventilation : Conduct experiments in fume hoods or well-ventilated spaces to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .

- First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. How should researchers handle and store this compound to minimize decomposition risks?

- Methodological Answer :

- Storage : Keep in sealed, light-resistant containers at 2–8°C. Use vacuum-sealed packaging for long-term storage .

- Handling : Avoid grinding or processes generating dust. Use anti-static equipment to prevent electrostatic discharge .

- Disposal : Follow local regulations for hazardous waste. Incinerate at high temperatures (>1000°C) with scrubbers to neutralize toxic fumes .

Q. What analytical techniques are suitable for quantifying this compound in experimental samples?

- Methodological Answer :

- HPLC Setup : Use a C18 column (4.6 × 150 mm, 5 µm), UV detector at 254 nm, and mobile phase (acetonitrile:water, 60:40 v/v) at 1.0 mL/min .

- Sample Preparation : Dissolve in methanol (1 mg/mL), sonicate for 15 minutes, and filter through a 0.22 µm membrane .

- Validation : Perform linearity (1–100 µg/mL), precision (RSD <2%), and recovery (95–105%) tests to ensure method robustness .

Advanced Research Questions

Q. How can researchers design experiments to assess the mutagenic potential of this compound derivatives?

- Methodological Answer :

- Structural Alerts : Use (Q)SAR models to evaluate the aromatic N-oxide substructure, which is associated with DNA-reactive mutagenicity .

- In Vitro Assays : Conduct Ames tests (TA98 and TA100 strains) with metabolic activation (S9 mix) to assess frameshift/base-pair mutations .

- Data Interpretation : Compare results to known mutagenic N-oxides (e.g., quindioxin) and apply statistical filters (e.g., ≥2-fold increase in revertant colonies) .

Q. What methodological approaches resolve contradictions in toxicological data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate in vitro (cell viability assays) and in vivo (rodent studies) results. For example, reconcile discrepancies in LD50 values by testing multiple species (rats, mice) and adjusting for metabolic differences .

- Dose-Response Analysis : Use Hill slope models to identify non-linear toxicity thresholds and assess confounding factors (e.g., solvent interactions) .

- Meta-Analysis : Aggregate data from peer-reviewed studies and apply Cochrane risk-of-bias tools to prioritize high-confidence findings .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

- Methodological Answer :

- Deuterium Incorporation : Use catalytic deuterium exchange (e.g., D2O/Pd-C) at the N-oxide position, monitoring reaction progress via NMR .

- Purification : Employ flash chromatography (silica gel, ethyl acetate:hexane gradient) and recrystallization (ethanol/water) to achieve ≥98% purity .

- Yield Enhancement : Optimize reaction time (12–24 hrs) and temperature (40–60°C) using Design of Experiments (DoE) software .

Q. What strategies validate analytical methods for this compound in complex matrices?

- Methodological Answer :

- Specificity : Spike plasma/tissue homogenates with the compound and confirm no interference from metabolites via LC-MS/MS .

- Sensitivity : Determine LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) using serial dilutions and signal-to-noise ratios (S/N ≥10) .

- Robustness : Test variations in pH (±0.5), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess method resilience .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Documentation : Follow Beilstein Journal guidelines: report experimental details (solvents, catalysts, reaction times) in the main text or supplementary materials .

- Data Sharing : Deposit raw NMR, HPLC, and toxicity data in public repositories (e.g., Zenodo) with unique DOIs .

- Peer Review : Use collaborative platforms (e.g., Protocols.io ) to pre-validate methods with independent labs .

Q. What advanced techniques identify decomposition products of this compound under stress conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (60°C, 72 hrs), acid/alkali (0.1M HCl/NaOH, 24 hrs), and UV light (254 nm, 48 hrs) .

- Detection : Use high-resolution mass spectrometry (HRMS) and tandem MS/MS to fragment and characterize degradation byproducts .

- Toxicity Profiling : Screen identified products for mutagenicity (Ames test) and cytotoxicity (MTT assay) to assess risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.